molecular formula C11H18ClNO B1329875 p-Butoxybenzylamine hydrochloride CAS No. 59528-29-9

p-Butoxybenzylamine hydrochloride

Cat. No.: B1329875
CAS No.: 59528-29-9
M. Wt: 215.72 g/mol
InChI Key: XNDZJLHEYBYZDC-UHFFFAOYSA-N
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Description

p-Butoxybenzylamine hydrochloride: is a chemical compound with the molecular formula C11H18ClNO. It is a white to off-white crystalline powder that is soluble in water and ethanol. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Butoxybenzylamine hydrochloride typically involves the reaction of p-butoxybenzylamine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The use of high-performance liquid chromatography (HPLC) is common in the analysis and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: p-Butoxybenzylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: Substitution reactions can replace the butoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield p-butoxybenzaldehyde, while reduction may produce p-butoxybenzylamine .

Scientific Research Applications

Chemistry: In chemistry, p-Butoxybenzylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in analytical chemistry for the development of HPLC methods .

Biology: In biological research, this compound is used to study the interactions between amines and biological molecules. It is also used in the synthesis of biologically active compounds .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs and in the study of drug-receptor interactions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of p-Butoxybenzylamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular responses .

Comparison with Similar Compounds

    Benzylamine: Similar in structure but lacks the butoxy group.

    p-Methoxybenzylamine: Similar but has a methoxy group instead of a butoxy group.

    p-Ethoxybenzylamine: Similar but has an ethoxy group instead of a butoxy group.

Uniqueness: p-Butoxybenzylamine hydrochloride is unique due to the presence of the butoxy group, which imparts specific chemical properties and reactivity. This makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(4-butoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-2-3-8-13-11-6-4-10(9-12)5-7-11;/h4-7H,2-3,8-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDZJLHEYBYZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208217
Record name p-Butoxybenzylamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59528-29-9
Record name Benzenemethanamine, 4-butoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Butoxybenzylamine hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Butoxybenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, 4-butoxy-, hydrochloride (1:1)
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